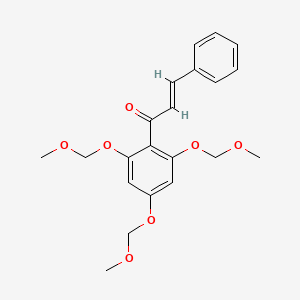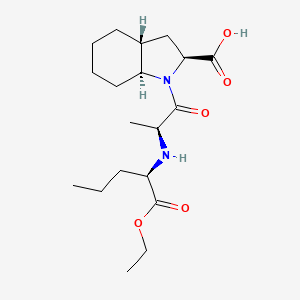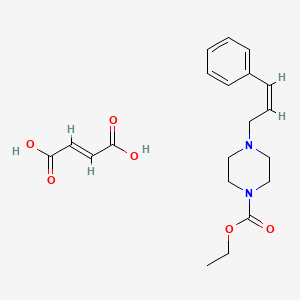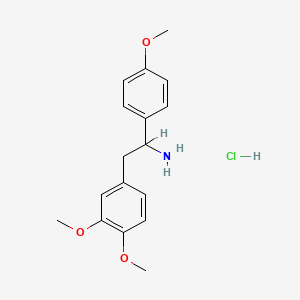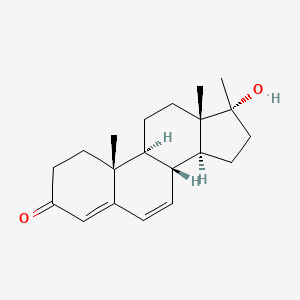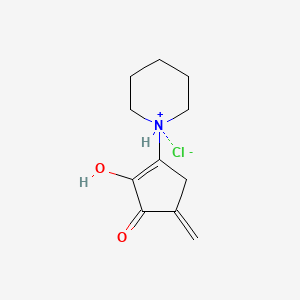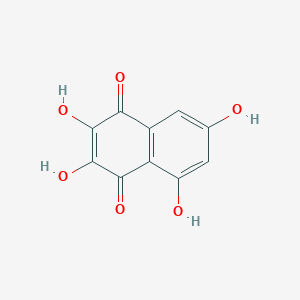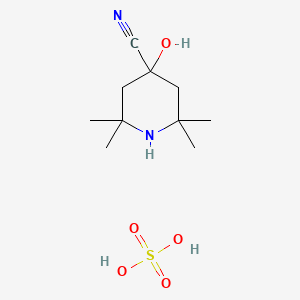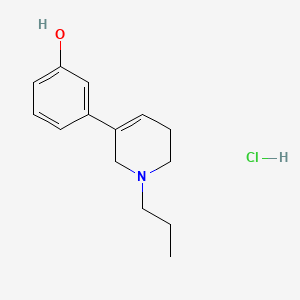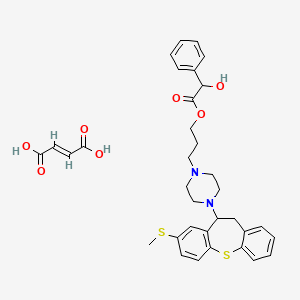
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a mandeloyloxypropyl group, and a dibenzo(b,f)thiepin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate involves multiple steps:
Formation of the Dibenzo(b,f)thiepin Core: The dibenzo(b,f)thiepin core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, typically involving a halogenated intermediate.
Addition of the Mandeloyloxypropyl Group: The mandeloyloxypropyl group is introduced through an esterification reaction using mandelic acid and a suitable propylating agent.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Biochemistry: Study of its interactions with biological macromolecules.
Industrial Chemistry: Potential use in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydrodibenzo(b,f)thiepin Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Mandelic Acid Derivatives: Compounds containing mandelic acid moieties.
Uniqueness
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its combination of a dibenzo(b,f)thiepin core, a piperazine ring, and a mandeloyloxypropyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
86490-12-2 |
|---|---|
Fórmula molecular |
C34H38N2O7S2 |
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C30H34N2O3S2.C4H4O4/c1-36-24-12-13-28-25(21-24)26(20-23-10-5-6-11-27(23)37-28)32-17-15-31(16-18-32)14-7-19-35-30(34)29(33)22-8-3-2-4-9-22;5-3(6)1-2-4(7)8/h2-6,8-13,21,26,29,33H,7,14-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
HUYKXQYBJFDXKU-WLHGVMLRSA-N |
SMILES isomérico |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCOC(=O)C(C5=CC=CC=C5)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCOC(=O)C(C5=CC=CC=C5)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



